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Compound of Interest

Compound Name: Benzyl allyl(2-oxoethyl)carbamate

Cat. No.: B1398681 Get Quote

An In-Depth Spectroscopic Comparison of Benzyl Allyl(2-oxoethyl)carbamate and its Alcohol

Derivative

Introduction
Benzyl allyl(2-oxoethyl)carbamate is a multifunctional organic compound featuring a

carbamate core substituted with benzyl, allyl, and 2-oxoethyl (aldehyde) groups. The unique

combination of these moieties—a UV-active aromatic ring, a reactive alkene, a versatile

carbamate linker, and a highly reactive aldehyde—makes it and its potential derivatives

compelling subjects for research in synthetic chemistry, materials science, and drug

development. Accurate structural confirmation and purity assessment are paramount, and this

is achieved primarily through a combination of spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides a comprehensive, in-depth comparison of the spectroscopic characteristics

of Benzyl allyl(2-oxoethyl)carbamate and a key derivative, Benzyl allyl(2-

hydroxyethyl)carbamate. The latter is formed by the selective reduction of the aldehyde group

to a primary alcohol, a common and synthetically important transformation. By analyzing the

predicted and experimentally observed spectral changes that accompany this reduction, we

aim to provide researchers, scientists, and drug development professionals with a clear

framework for identifying and differentiating these and similar structures. This guide

emphasizes the causality behind spectral features, grounding its analysis in the fundamental

principles of spectroscopy and referencing established data.
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Methodologies: The Foundation of Reliable Data
The acquisition of high-quality, reproducible spectroscopic data is contingent upon rigorous and

well-defined experimental protocols. The following sections detail the standardized procedures

for NMR, IR, and MS analysis, explaining the rationale behind key instrumental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment, connectivity, and relative number of ¹H and ¹³C

nuclei.

Step-by-Step Protocol:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its excellent

solubilizing power for moderately polar organic compounds and its well-separated residual

solvent peak.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior

signal dispersion and resolution.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

Spectral Width: Set to a range of -2 to 12 ppm to ensure all relevant proton signals are

captured.

Reference: Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ

~7.26 ppm) or to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

¹³C NMR Acquisition:
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Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a

spectrum of singlets, simplifying interpretation.

Spectral Width: A wide spectral width of 0-220 ppm is necessary to observe all carbon

environments, from aliphatic to carbonyl carbons.

Number of Scans: A higher number of scans (e.g., 1024 or more) is required compared to

¹H NMR due to the low natural abundance of the ¹³C isotope.

Reference: Calibrate the spectrum to the CDCl₃ solvent peak at δ ~77.16 ppm.[1]

Infrared (IR) Spectroscopy Protocol
IR spectroscopy excels at identifying functional groups by detecting their characteristic

vibrational frequencies, particularly the strong absorptions from carbonyl (C=O) groups.

Step-by-Step Protocol:

Sample Preparation:

Neat Liquid: If the sample is an oil, a thin film can be prepared by placing a single drop

between two salt plates (e.g., KBr or NaCl).

Solid: If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the

analyte with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for its high

sensitivity and speed.

Data Acquisition:

Spectral Range: Scan the mid-infrared range from 4000 cm⁻¹ to 400 cm⁻¹.

Background Correction: Record a background spectrum of the empty sample holder (or

pure KBr pellet) and have the instrument software automatically subtract it from the

sample spectrum. This removes atmospheric (CO₂, H₂O) and accessory-related

absorptions.
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Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

Mass Spectrometry (MS) Protocol
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns.

Step-by-Step Protocol:

Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a

suitable volatile solvent like methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with a soft ionization source, such as

Electrospray Ionization (ESI) or Chemical Ionization (CI), is preferred to minimize premature

fragmentation and clearly observe the molecular ion.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used for carbamates to observe the

protonated molecule [M+H]⁺.

Mass Range: Scan a mass-to-charge (m/z) range that comfortably includes the expected

molecular weight (e.g., m/z 50-500).

Analysis: Identify the molecular ion peak to confirm the molecular weight. For more

detailed structural analysis, tandem MS (MS/MS) can be performed to induce and analyze

fragmentation.

Spectroscopic Analysis of Benzyl allyl(2-
oxoethyl)carbamate
The structure of Benzyl allyl(2-oxoethyl)carbamate (C₁₃H₁₅NO₃, MW: 233.26 g/mol )

contains several distinct functional groups whose spectroscopic signatures can be predicted

and assigned. Experimental data from a synthetic procedure confirms a molecular ion

consistent with this structure.[2]

Caption: Structure of Benzyl allyl(2-oxoethyl)carbamate with proton labels.
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¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum is characterized by distinct signals for the aldehyde, aromatic, vinyl, and

methylene protons.
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Label Protons Integration
Predicted δ
(ppm)

Predicted
Multiplicity

Rationale &
Notes

g -CHO 1H 9.5 - 9.7
Singlet (s) or

Triplet (t)

The aldehyde

proton is

highly

deshielded

and appears

far downfield.

[3][4] It may

show a small

coupling to

the adjacent

CH₂ group (f),

appearing as

a triplet (J ≈

1-3 Hz). An

experimental

value was

reported as a

doublet at

9.50 ppm,

suggesting a

possible

conformation

al restriction

or an error in

the reported

multiplicity.[2]

e Phenyl 5H 7.3 - 7.4 Multiplet (m) Protons on

the

monosubstitu

ted benzene

ring typically

appear as a

complex

multiplet due
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to

overlapping

signals.[5][6]

b Allyl =CH- 1H 5.7 - 5.9 Ddt

This vinyl

proton is

coupled to

the cis- (a),

trans- (a),

and adjacent

methylene (c)

protons,

resulting in a

complex

doublet of

doublets of

triplets.

a Allyl =CH₂ 2H 5.1 - 5.3 Multiplet (m)

The two

terminal vinyl

protons are

diastereotopi

c and show

distinct

signals, both

coupled to

the adjacent

vinyl proton

(b).

d Benzyl -CH₂- 2H 5.1 - 5.2 Singlet (s) The benzyl

methylene

protons are

adjacent to

an oxygen

but not to any

protons, thus

appearing as
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a sharp

singlet.

c Allyl N-CH₂- 2H 3.9 - 4.1 Doublet (d)

These

protons are

adjacent to

the nitrogen

and are

coupled to

the vinyl

proton (b).

f
Oxoethyl N-

CH₂-
2H 3.8 - 4.0 Doublet (d)

These

protons are

adjacent to

the nitrogen

and

deshielded by

the aldehyde.

They are

coupled to

the aldehyde

proton (g).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons, as well as

carbons in the aromatic, alkene, and aliphatic regions.
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Carbon Type Predicted δ (ppm) Rationale & Notes

Aldehyde C=O 195 - 205

Aldehyde carbonyl carbons are

highly deshielded and appear

in a characteristic downfield

region.[3][7][8]

Carbamate C=O 155 - 157

The carbamate carbonyl

carbon is less deshielded than

an aldehyde or ketone due to

resonance with two

heteroatoms (N, O).[9][10]

Phenyl (ipso) 135 - 137
The aromatic carbon directly

attached to the -CH₂O- group.

Allyl =CH- 132 - 134
The internal sp² carbon of the

allyl group.

Phenyl (o, m, p) 127 - 129

The remaining aromatic

carbons typically appear as a

cluster of signals.[11]

Allyl =CH₂ 117 - 119
The terminal sp² carbon of the

allyl group.[12][13]

Benzyl -CH₂- 67 - 69

The sp³ carbon of the benzyl

group, shifted downfield by the

adjacent oxygen.

Allyl N-CH₂- 50 - 55
The sp³ carbon adjacent to the

carbamate nitrogen.

Oxoethyl N-CH₂- 48 - 53

The sp³ carbon adjacent to

both the nitrogen and the

aldehyde carbonyl.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is dominated by two strong carbonyl stretching vibrations.
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Functional Group
Predicted
Frequency (cm⁻¹)

Intensity Rationale & Notes

Aldehyde C-H Stretch
2830-2850 & 2720-

2750
Medium

The presence of a

band around 2720

cm⁻¹ is highly

diagnostic for an

aldehyde.[7][14][15]

Aldehyde C=O Stretch 1720 - 1740 Strong

The characteristic

carbonyl stretch for a

saturated aliphatic

aldehyde.[8][14]

Carbamate C=O

Stretch
1690 - 1710 Strong

The carbamate

carbonyl absorbs at a

slightly lower

frequency than the

aldehyde due to

resonance effects.[16]

[17]

Alkene C=C Stretch 1640 - 1650 Medium

The stretching

vibration of the allyl

group's double bond.

Aromatic C=C Stretch ~1600 & ~1450 Medium-Weak

Bending vibrations

characteristic of the

phenyl ring.

C-O Stretch 1200 - 1250 Strong

The stretching

vibration of the

carbamate C-O bond.

Mass Spectrometry (MS) (Predicted, ESI+)
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m/z Value Ion Rationale & Notes

234.1 [M+H]⁺

The protonated molecular ion.

An experimental value of m/z

234 for [M+H]⁺ has been

confirmed.[2]

205.1 [M-CHO]⁺

Loss of the formyl radical, a

common fragmentation for

aldehydes.

142.1 [M-C₇H₇]⁺

Cleavage of the benzyl group

(tropylium ion fragment at m/z

91).

91.1 [C₇H₇]⁺

The stable tropylium cation, a

hallmark fragmentation pattern

for benzyl-containing

compounds.

Comparative Analysis: Benzyl allyl(2-
hydroxyethyl)carbamate
Reducing the aldehyde in the parent compound to a primary alcohol yields Benzyl allyl(2-

hydroxyethyl)carbamate (C₁₃H₁₇NO₃, MW: 235.28 g/mol ). This transformation induces

significant and easily identifiable changes across all spectroscopic methods.

Caption: Transformation from aldehyde to alcohol derivative.

Summary of Key Spectroscopic Differences
The following table summarizes the critical changes observed when comparing the aldehyde

(parent) with the alcohol (derivative).
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Spectroscopic
Method

Benzyl allyl(2-
oxoethyl)carbamat
e (Parent)

Benzyl allyl(2-
hydroxyethyl)carba
mate (Derivative)

Key Change &
Rationale

¹H NMR

Aldehyde proton

(CHO) at δ 9.5-9.7

ppm.

Signal disappears.

New broad signal for

alcohol proton (OH) at

δ 1.5-3.5 ppm.

Methylene protons (-

CH₂-OH) shift upfield

to δ 3.6-3.8 ppm.

Reduction of the

aldehyde removes the

highly deshielded

proton and introduces

new alcohol and

adjacent methylene

proton environments.

¹³C NMR

Aldehyde carbon

(C=O) at δ 195-205

ppm.

Signal disappears.

New signal for alcohol

carbon (-CH₂-OH)

appears at δ 60-65

ppm.

The sp² carbonyl

carbon is converted to

a more shielded sp³

carbon, resulting in a

dramatic upfield shift.

IR

Two strong C=O

bands: Aldehyde

(~1730 cm⁻¹) and

Carbamate (~1700

cm⁻¹). Diagnostic

aldehyde C-H stretch

at ~2720 cm⁻¹.

Only one C=O band

(Carbamate, ~1700

cm⁻¹). New broad O-

H stretch appears at

3200-3500 cm⁻¹.

Loss of the aldehyde

carbonyl and C-H

vibrations and gain of

the characteristic

broad alcohol O-H

stretch.

MS [M+H]⁺ at m/z 234. [M+H]⁺ at m/z 236.

The molecular weight

increases by 2 Da,

corresponding to the

addition of two

hydrogen atoms

during the reduction.

Conclusion
The spectroscopic analysis of Benzyl allyl(2-oxoethyl)carbamate and its reduced alcohol

derivative, Benzyl allyl(2-hydroxyethyl)carbamate, demonstrates the power of modern
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analytical techniques to confirm chemical structures and monitor reactions. The transformation

of the aldehyde to an alcohol provides a set of clear and unambiguous spectroscopic changes:

In ¹H NMR: The disappearance of the characteristic downfield aldehyde proton signal is the

most definitive evidence of reaction completion.

In ¹³C NMR: The loss of the aldehyde carbonyl signal from the ~200 ppm region and the

appearance of a new aliphatic carbon signal around 60 ppm confirms the change in

hybridization and functional group.

In IR Spectroscopy: The replacement of the sharp aldehyde C=O stretch with a broad O-H

stretch provides rapid and unequivocal confirmation of the functional group conversion.

In Mass Spectrometry: An increase in the molecular ion mass by 2 Da validates that a

reduction has occurred.

This guide provides a foundational framework for interpreting the spectra of these specific

molecules and serves as a model for the comparative analysis of other multifunctional organic

compounds. By understanding the causal links between chemical structure and spectroscopic

output, researchers can confidently characterize novel materials and intermediates in their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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